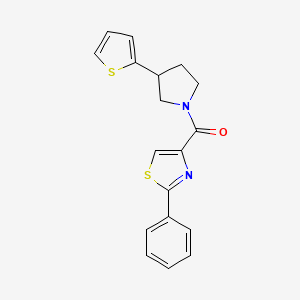
(2-Phenylthiazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
While there isn’t specific information available on the synthesis of “(2-Phenylthiazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone”, there are studies on the synthesis of related compounds. For instance, a study discusses the synthesis and evaluation of novel 2,4-disubstituted arylthiazoles . The synthesis involved the hydrazinolysis of a phthalimide derivative, which led to the deprotected parent compound. This was subsequently methylated, dimethylated, acylated, and carbamoylated to deliver adducts .科学研究应用
Synthesis and Spectral Characterization
Novel compounds including those structurally similar to (2-Phenylthiazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone have been synthesized and characterized through various techniques such as UV, IR, NMR, and mass spectrometry. The density functional theory (DFT) calculations have been employed for structural optimization and interpretation of theoretical vibrational spectra, highlighting the compound's potential in understanding molecular structure and reactivity in various states (Shahana & Yardily, 2020).
Biological Screening and Antimicrobial Activity
Compounds with a structure similar to the subject chemical have been tested for in vitro antimicrobial activities against a range of bacterial and fungal species. These studies suggest that certain modifications in the molecule can enhance its antibacterial activities, demonstrating potential applications in drug discovery and pharmaceutical research (Singh, Singh, & Bhanuka, 2016).
Molecular Docking Studies
Molecular docking studies have been carried out to understand the interactions of similar compounds with bacterial enzymes, aiding in the exploration of their antibacterial activity. These studies offer insights into the compound's mechanism of action and its potential as a therapeutic agent (Shahana & Yardily, 2020).
Application in Organic Electronics
Related heterocyclic analogues have been investigated for their electronic properties, which are crucial for developing materials in organic electronics. These studies include the synthesis and modeling of oligothiophenes bearing stable radicals, which could have applications in creating new types of electronic devices (Chahma, Riopel, & Arteca, 2021).
Spectroscopic Properties and Photophysics
The effects of structure and environment on the spectroscopic properties of compounds structurally related to (2-Phenylthiazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone have been extensively studied. These studies contribute to a better understanding of the photophysical behavior of such compounds, which is essential for their potential applications in fluorescent probes and materials science (Al-Ansari, 2016).
未来方向
While there isn’t specific information available on the future directions of “(2-Phenylthiazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone”, research on related compounds, such as 2,4-disubstituted arylthiazoles, suggests that these compounds could be promising candidates for the treatment of Trypanosoma brucei infections . This indicates potential future directions in the development of new drugs for treating neglected tropical diseases.
属性
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c21-18(20-9-8-14(11-20)16-7-4-10-22-16)15-12-23-17(19-15)13-5-2-1-3-6-13/h1-7,10,12,14H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPPVGIRONXSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylthiazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2733943.png)
![5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2733944.png)
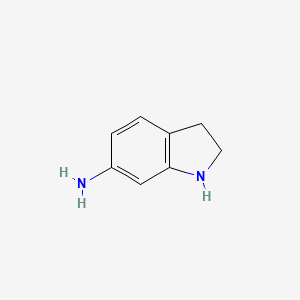
![3,5-dimethyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2733948.png)
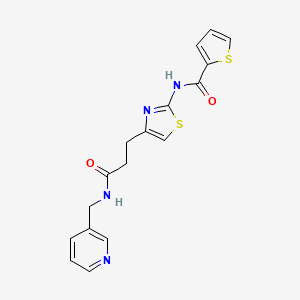
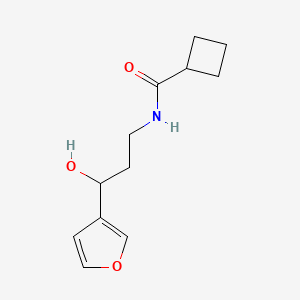
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2733955.png)
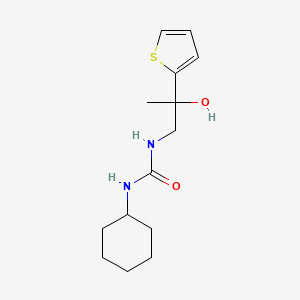

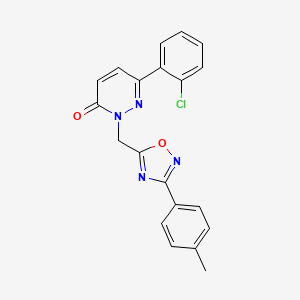
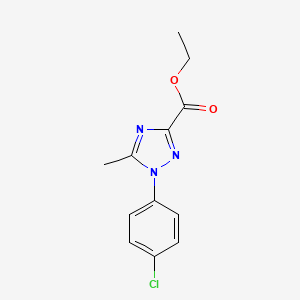
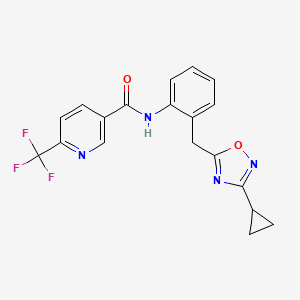
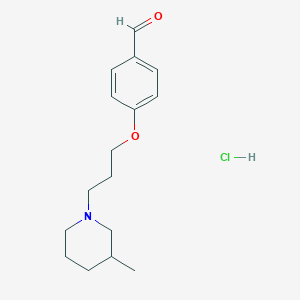
![2,4-Dimethyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2733966.png)